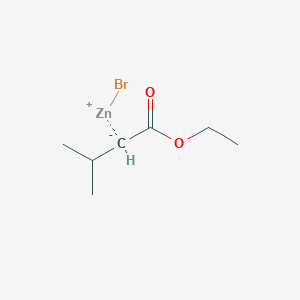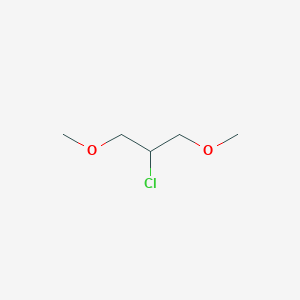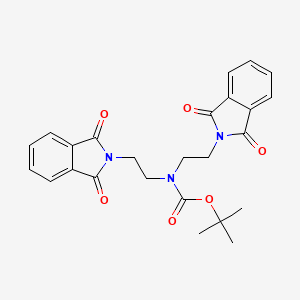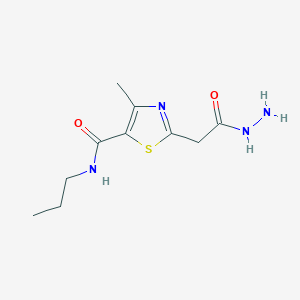
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is a reagent used in organic synthesis. It is a white crystalline solid that is soluble in ether, ethanol, and other polar solvents. It is a versatile reagent for the synthesis of a variety of organic compounds. It is an important reagent for the synthesis of alkenes, aromatics, and other organic compounds.
Wirkmechanismus
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is a nucleophilic reagent. It reacts with a variety of electrophiles, such as alkenes and aromatics, to form the desired product. The reaction is initiated by the nucleophilic attack of the zinc bromide on the electrophile. The reaction is then followed by the formation of a covalent bond between the zinc bromide and the electrophile, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is a reagent used in organic synthesis and has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is a versatile reagent that can be used in a variety of organic synthesis experiments. It is relatively inexpensive and is readily available. It is also relatively stable and can be stored for extended periods of time. However, it is not suitable for use in the synthesis of highly reactive compounds, as it can undergo decomposition at high temperatures.
Zukünftige Richtungen
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, has a wide range of potential applications in organic synthesis. It can be used in the synthesis of a variety of heterocyclic compounds and polymers. It can also be used in the synthesis of pharmaceuticals, such as antibiotics, anti-inflammatories, and antifungals. In addition, it can be used in the synthesis of a variety of other organic compounds, such as dyes, fragrances, and flavorings. Further research is needed to explore the potential applications of this reagent in organic synthesis.
Synthesemethoden
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is produced by the reaction of zinc bromide with 1-ethoxy-3-methyl-1-oxobutan-2-ol. The reaction is carried out in an inert atmosphere and in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of 70-80°C and stirred for 1-2 hours. The reaction is then cooled to room temperature and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of a wide range of organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds. It is used in the synthesis of polymers, including polyurethanes, polyesters, and polyolefins. It is also used in the synthesis of pharmaceuticals, such as antibiotics, anti-inflammatories, and antifungals.
Eigenschaften
IUPAC Name |
bromozinc(1+);ethyl 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYWRSWRLKPAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C(C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in Ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)




![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
